molecular formula C21H27N3O3 B5033163 1-[(4-butoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine

1-[(4-butoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B5033163
M. Wt: 369.5 g/mol
InChI Key: ANFHHVPBQKCVEK-UHFFFAOYSA-N
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Description

1-[(4-Butoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine is an organic compound belonging to the class of piperazine derivatives This compound is characterized by the presence of a butoxyphenyl group and a nitrophenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-butoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine typically involves the reaction of 4-nitrobenzyl chloride with 4-butoxyaniline in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Butoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding phenols and amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Alkyl halides, aryl halides, nucleophiles.

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products:

    Reduction: 1-[(4-Butoxyphenyl)methyl]-4-(4-aminophenyl)piperazine.

    Substitution: Various substituted piperazine derivatives.

    Hydrolysis: 4-butoxyphenol and 4-nitroaniline.

Scientific Research Applications

1-[(4-Butoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-butoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

    1-Methyl-4-(4-nitrophenyl)piperazine: Similar structure but lacks the butoxy group.

    1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: Contains a methoxy group instead of a butoxy group.

Uniqueness: 1-[(4-Butoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine is unique due to the presence of both butoxy and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-butoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-2-3-16-27-21-10-4-18(5-11-21)17-22-12-14-23(15-13-22)19-6-8-20(9-7-19)24(25)26/h4-11H,2-3,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFHHVPBQKCVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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